molecular formula C6H2F4O B1216870 2,3,5,6-Tetrafluorophenol CAS No. 769-39-1

2,3,5,6-Tetrafluorophenol

Cat. No.: B1216870
CAS No.: 769-39-1
M. Wt: 166.07 g/mol
InChI Key: PBYIIRLNRCVTMQ-UHFFFAOYSA-N
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Description

Discovery and Development History

The documented history of 2,3,5,6-tetrafluorophenol traces its formal recognition to the early 21st century, with its initial registration in the PubChem database occurring on March 26, 2005. This digital milestone marked the beginning of systematic documentation of the compound's properties and applications within the broader scientific community. The compound's development trajectory reflects the growing interest in fluorinated organic molecules during the late 20th and early 21st centuries, a period characterized by intensive research into the unique properties conferred by fluorine substitution in aromatic systems.

The synthetic methodologies for producing this compound have evolved considerably since its initial recognition. Early synthesis approaches were documented in patent literature, with significant developments appearing in 2015 when researchers disclosed a novel synthetic route utilizing 1,2,4,5-tetrafluorobenzene as the starting material. This methodology represented a departure from previous approaches that relied on more expensive pentafluorinated precursors, offering improved cost-effectiveness and accessibility for industrial applications. The patent described a two-step process involving the formation of an aryl lithium intermediate followed by oxidation with hydrogen peroxide in acidic aqueous systems, achieving yields suitable for commercial production.

Subsequent developments in 2017 introduced alternative synthetic pathways that further refined the production process. These newer methods demonstrated the compound's growing commercial importance by focusing on optimization of reaction conditions, yield improvements, and process scalability. The evolution of synthetic approaches reflects not only advances in fluorinated chemistry but also the increasing demand for this particular tetrafluorinated phenol across multiple industrial sectors.

The most recent updates to the compound's documentation, recorded as late as May 24, 2025, indicate ongoing research interest and continued refinement of both its properties database and potential applications. This sustained attention over two decades underscores the compound's enduring significance in contemporary chemical research and its established position as a valuable synthetic intermediate.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for substituted phenolic compounds. The compound is officially designated as this compound, indicating the specific positions of fluorine substitution on the benzene ring relative to the hydroxyl group. This precise positional designation distinguishes it from other possible tetrafluorophenol isomers and ensures unambiguous identification in chemical literature and commercial applications.

The compound's Chemical Abstracts Service registry number, 769-39-1, provides a unique identifier that facilitates database searches and regulatory tracking across international chemical repositories. Additionally, the European Inventory of Existing Commercial Chemical Substances number 212-209-6 establishes its recognized status within European chemical commerce and regulation. These multiple identification systems reflect the compound's established position in both academic research and industrial applications.

Alternative nomenclature systems recognize the compound under several synonymous designations, including "Phenol, 2,3,5,6-tetrafluoro-" and "4-Hydroxy-1H-perfluorobenzene". The molecular formula C6H2F4O and molecular weight of 166.07 grams per mole provide fundamental chemical identifiers that are consistently reported across chemical databases and literature. The compound's InChI (International Chemical Identifier) key, PBYIIRLNRCVTMQ-UHFFFAOYSA-N, offers a standardized computational representation that enables precise digital identification and database integration.

From a chemical classification perspective, this compound belongs to the broader category of halogenated phenols, specifically representing a highly fluorinated member of this family. Its classification extends to include designations as a fluorinated building block, an aromatic alcohol, and a synthetic intermediate, reflecting its diverse applications across multiple chemical disciplines. The compound's unique substitution pattern places it in a specialized subset of tetrafluorinated aromatic compounds that exhibit distinct reactivity profiles compared to other halogenated phenols.

Position in Halogenated Phenols Research

Within the broader landscape of halogenated phenols research, this compound occupies a distinctive position as a model compound for understanding fluorine effects on aromatic systems. Research investigations have consistently positioned this compound alongside other highly halogenated phenols, including pentachlorophenol and pentabromophenol, in comparative studies examining environmental fate, toxicity mechanisms, and degradation pathways. These comparative investigations have revealed that the tetrafluorinated structure confers unique properties that distinguish it from chlorinated and brominated analogs.

The compound's role in photolysis research has established it as a representative member of the Ar-F (aromatic-fluorine) family of compounds, alongside other fluorinated phenols such as 2-fluorophenol, 3-fluorophenol, and 4-fluorophenol. Systematic studies examining the photochemical behavior of these compounds under various aqueous conditions have demonstrated that this compound exhibits distinct photodegradation patterns, with fluoride ion formation representing the primary degradation pathway. These findings have contributed to broader understanding of how fluorine substitution influences the environmental behavior of aromatic compounds.

Atmospheric chemistry research has positioned this compound within comprehensive studies of halogenated aromatic compounds and their reactions with hydroxyl radicals. Theoretical investigations utilizing quantum chemistry calculations have examined the compound's gaseous and heterogeneous degradation mechanisms, revealing that its atmospheric lifetime ranges from 12.04 to 12.86 hours at 296 K, which favors medium-range atmospheric transport. These studies have established the compound as a representative system for understanding the atmospheric fate of fluorinated aromatics.

The compound's significance in environmental research extends to its utilization in advanced oxidation studies, where it serves as a surrogate for understanding the behavior of persistent halogenated phenolic pollutants. Research employing immobilized enzyme systems and photocatalytic oxidation has demonstrated successful degradation of this compound, achieving transformation efficiencies of up to 97% under optimized conditions. These investigations have contributed valuable insights into treatment technologies for fluorinated environmental contaminants.

Current Research Significance

Contemporary research applications of this compound span multiple disciplines, establishing its significance as both a synthetic intermediate and a research tool. In pharmaceutical development, the compound serves as a crucial building block for the synthesis of various drug candidates and bioactive molecules. Its unique electronic properties, resulting from the tetrafluorinated substitution pattern, make it particularly valuable for medicinal chemistry applications where fluorine incorporation is desired to modulate biological activity, metabolic stability, or pharmacokinetic properties.

The compound's importance in radiochemistry has emerged as a significant research area, particularly in the development of fluorine-18 labeled prosthetic groups for positron emission tomography applications. Research published in 2010 demonstrated the synthesis of 6-[18F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester, utilizing this compound as a key structural component in the development of new radiopharmaceutical labeling reagents. This application highlights the compound's role in advancing nuclear medicine and molecular imaging technologies.

Materials science research has identified this compound as a valuable precursor for fluorinated polymers and advanced materials applications. The compound's incorporation into polymer systems contributes enhanced chemical resistance and thermal stability characteristics that are highly sought after in high-performance applications. Research in this area continues to explore new synthetic pathways and applications for fluorinated materials derived from this tetrafluorinated phenol.

Recent investigations into supramolecular chemistry have revealed the compound's potential as a hydrogen bond donor in self-assembled monolayer formation. Comparative studies with non-fluorinated analogs have demonstrated that this compound exhibits significantly enhanced hydrogen bonding capabilities, attributed to the electron-withdrawing effects of the fluorine substituents. This research has opened new avenues for the design of functional surface materials and molecular recognition systems.

Environmental and analytical chemistry applications continue to drive research interest in this compound as both an analytical standard and a model compound for environmental fate studies. Recent work published in 2022 has employed advanced spectroscopic techniques, including 19F-NMR spectroscopy, to track fluorine during aqueous photolysis processes, providing detailed insights into the environmental transformation of fluorinated aromatic compounds. These studies contribute to the broader understanding of fluorinated compound behavior in natural and engineered systems.

The compound's role in developing new analytical methodologies has gained prominence, particularly in the area of pH-sensitive probe development. Spectroscopic investigations utilizing both UV-visible and 19F-NMR techniques have characterized the compound's behavior in various liposomal systems, demonstrating its potential as a probe for studying membrane interactions and pH-dependent processes in biological systems.

Research Area Key Applications Recent Developments Future Prospects
Pharmaceutical Chemistry Drug intermediate synthesis, bioactive molecule development Enhanced synthetic routes, improved yields New drug targets, optimized pharmacokinetics
Radiochemistry PET imaging agents, radiopharmaceutical labeling 18F-labeled prosthetic groups Advanced imaging applications
Materials Science Fluorinated polymers, high-performance materials Enhanced thermal stability, chemical resistance Next-generation materials
Environmental Science Pollutant fate studies, degradation mechanisms Advanced oxidation processes Remediation technologies
Analytical Chemistry pH probes, spectroscopic standards Multi-technique characterization New analytical methodologies

Properties

IUPAC Name

2,3,5,6-tetrafluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4O/c7-2-1-3(8)5(10)6(11)4(2)9/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYIIRLNRCVTMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60227695
Record name 2,3,5,6-Tetrafluorophenol
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Molecular Weight

166.07 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

769-39-1
Record name 2,3,5,6-Tetrafluorophenol
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Preparation Methods

Reaction Conditions and Challenges

  • Substrate : Pentafluorobenzene or pentafluorobenzoic acid.

  • Reagents : Aqueous sodium hydroxide (5–10 M) or potassium hydroxide.

  • Temperature : 80–120°C.

  • Yield : Typically 30–45% due to competing side reactions.

The major drawback of this method is the high cost and limited availability of pentafluorobenzene derivatives. Additionally, decarboxylation steps (when using pentafluorobenzoic acid) introduce impurities, necessitating extensive purification.

Boronic Acid-Mediated Synthesis

A more efficient two-step method, patented in 2015, utilizes 1,2,4,5-tetrafluorobenzene as the starting material. This approach addresses cost and scalability concerns while achieving yields exceeding 80%.

Step 1: Formation of Aryl Lithium Intermediate

1,2,4,5-Tetrafluorobenzene reacts with an organolithium reagent (e.g., n-butyllithium) in an inert solvent (e.g., tetrahydrofuran) at low temperatures (−80°C to −20°C). The aryl lithium intermediate is subsequently treated with a boric acid ester (e.g., trimethyl borate) to form 2,3,5,6-tetrafluorobenzeneboronic acid and its ester derivatives.

Key Parameters:

ParameterOptimal Range
Temperature−80°C to −20°C
Molar Ratio (Boric Ester : Substrate)1:1 – 2:1
Reaction Time2–4 hours

Step 2: Oxidation with Hydrogen Peroxide

The boronic acid intermediates are oxidized using hydrogen peroxide (5–35% aqueous solution) in an acidic medium (pH 3–4.5) at 20–70°C. This step converts the boronic group into a hydroxyl group, yielding this compound.

Optimization Insights:

  • pH Control : Maintaining pH <5 prevents decomposition of intermediates.

  • Reductive Quenching : Residual hydrogen peroxide is neutralized using sodium bisulfite or ascorbic acid to enhance product stability.

  • Purification : Distillation or recrystallization achieves >99% purity.

Comparative Performance:

MethodYield (%)Purity (%)Scalability
Direct Hydroxylation30–4590–95Low
Boronic Acid Route80–85>99High

Enzymatic Hydroxylation

Recent studies explore enzymatic pathways for fluorophenol synthesis. Phenol hydroxylase catalyzes the oxidation of fluorinated aromatics, though this method remains experimental. For instance, this compound is generated via flavin-dependent oxygen transfer in a pH-sensitive mechanism.

Mechanistic Details

  • Intermediate Formation : Flavin C(4a)-hydroperoxide (I) and C(4a)-hydroxide (III) are critical intermediates.

  • Kinetic Isotope Effect : A value of 8 observed with deuterated resorcinol indicates proton transfer is rate-limiting.

  • Base Catalysis : Deprotonation of the flavin N(5) position drives the final oxidation step.

Industrial-Scale Considerations

The boronic acid route is preferred for industrial production due to:

  • Cost Efficiency : 1,2,4,5-Tetrafluorobenzene is 40–60% cheaper than pentafluorobenzene derivatives.

  • Short Steps : Two-step synthesis reduces processing time and waste generation.

  • Environmental Impact : Lower fluorinated byproducts compared to decarboxylation methods .

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetrafluorophenol undergoes various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of fluorine atoms, it can undergo nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation: Hydrogen peroxide is often used as an oxidizing agent.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted phenols .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
2,3,5,6-Tetrafluorophenol serves as a crucial intermediate in the synthesis of various pharmaceuticals. It enhances the efficacy of drug formulations by modifying the pharmacokinetic properties of active pharmaceutical ingredients (APIs). For example, it has been utilized in the preparation of radioiodinated phenylalanine derivatives and technetium-99m labeled antibodies for imaging applications in oncology .

Case Study:
In a study involving the synthesis of single-domain antibody fragments labeled with fluorine-18 using this compound, researchers successfully demonstrated its utility in radiopharmaceutical development. The labeling process involved coupling with other reagents under controlled conditions to produce effective imaging agents .

Material Science

Production of Fluorinated Polymers:
This compound is integral to the fabrication of fluorinated polymers known for their chemical resistance and thermal stability. These materials are essential in high-performance applications such as coatings and insulation in electronic devices.

Data Table: Properties of Fluorinated Polymers

PropertyValue
Chemical ResistanceHigh
Thermal StabilityExcellent
Application AreasElectronics, Coatings

Analytical Chemistry

Reagent for Detection:
In analytical chemistry, this compound is employed as a reagent for detecting and quantifying various compounds due to its unique reactivity. It aids in improving the sensitivity and specificity of analytical methods.

Case Study:
Research has shown that using this compound in chromatographic techniques enhances the separation efficiency of complex mixtures. Its application in high-performance liquid chromatography (HPLC) has been particularly notable .

Electronics

Advanced Material Development:
The electronics industry utilizes this compound in creating advanced materials for semiconductors and insulating layers. Its properties contribute to improved performance characteristics in electronic components.

Data Table: Applications in Electronics

ApplicationDescription
SemiconductorsUsed as a dielectric material
Insulating LayersEnhances thermal and electrical insulation

Environmental Research

Impact Studies:
Researchers utilize this compound to study the environmental impact of fluorinated compounds. Its behavior and degradation in ecosystems are critical for understanding the long-term effects of these substances on environmental health.

Case Study:
A study assessed the degradation pathways of fluorinated compounds in aquatic environments. The findings indicated that this compound undergoes specific transformations that could influence its toxicity and bioaccumulation potential .

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrafluorophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance its reactivity and ability to form stable complexes with these targets. This compound can inhibit or activate certain biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Physical and Chemical Properties

The fluorine substituents in TFP influence its acidity , solubility , and reactivity . Key comparisons with structurally related compounds are summarized below:

Property 2,3,5,6-Tetrafluorophenol (TFP) 2,3,5-Trifluorophenol 4-Nitrophenol N-Hydroxysuccinimide (NHS)
Molecular Weight 166.07 g/mol 148.09 g/mol 139.11 g/mol 115.09 g/mol
pKa ~6.3–7.1* ~7.5–8.0 7.1 ~6.0
Solubility in Water Partial Low Moderate High
Key Applications Radiochemistry Halogen bonding Ester activation Bioconjugation

*Note: The exact pKa of TFP varies with solvent and measurement conditions.

Key Observations:
  • Acidity: TFP is more acidic than 2,3,5-trifluorophenol due to the additional fluorine atom, which intensifies electron withdrawal from the hydroxyl group .
  • Hydrolytic Stability : TFP esters (e.g., 2,3,5,6-tetrafluorophenyl 6-fluoronicotinate) exhibit twice the hydrolytic half-life of NHS esters at pH ~8, making them superior for slow-conjugation reactions .

Reactivity in Ester Formation

TFP is a key precursor for activated esters used in peptide and protein labeling. Comparisons with other ester-forming agents:

Parameter TFP Esters 4-Nitrophenyl (PNP) Esters NHS Esters
Reaction Yield 41–95% >90% 60–80%
Crystallinity Low (requires purification) High Moderate
Aminolysis Efficiency High (facile with amines) Moderate High (but pH-sensitive)
Key Observations:
  • Crystallinity : PNP esters are easier to handle due to high crystallinity, whereas TFP esters often require SPE (solid-phase extraction) for purification .
  • Functional Versatility : TFP esters are preferred in 18F-labeling for PET tracers due to compatibility with aqueous buffers (pH 7–9) and reduced hydrolysis .

Halogen and Hydrogen Bonding

TFP forms halogen-bonded co-crystals with cyclic amines (e.g., piperidine), leveraging the σ-hole on fluorine atoms. In contrast, 2,3,5-trifluorophenol primarily forms hydrogen-bonded networks due to fewer fluorine substituents .

Compound Dominant Interaction Co-Crystal Partners Bond Strength (kJ/mol)
TFP Halogen bonding (F···N) Tertiary amines 15–25
2,3,5-Trifluorophenol Hydrogen bonding (O-H···N) Secondary amines 20–30

Spectroscopic Characteristics

19F NMR data for fluorophenols (in D₂O):

Compound δ(19F) (ppm) Coupling Constants (Hz)
TFP -106.9 (F-3), -127.5 (F-5), -141.9 (F-2) ³J(F-F) = 20.7–30.6
2,3,5-Trifluorophenol -108.2 (F-3), -129.1 (F-5) ³J(F-F) = 18.5–28.3

Biological Activity

2,3,5,6-Tetrafluorophenol (TFP) is a fluorinated aromatic compound with significant applications in biochemical research and pharmaceutical synthesis. This article delves into the biological activity of TFP, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has the following chemical identifiers:

PropertyValue
CAS Number 769-39-1
Molecular Formula C6H2F4O
Molecular Weight 166.075 g/mol
IUPAC Name This compound
PubChem CID 69858

TFP is partly miscible with water and is primarily used as a substrate for cytochrome P450 enzymes in various biochemical assays .

Cytochrome P450 Substrate

TFP acts as a substrate for cytochrome P450 enzymes, which are crucial for the metabolism of various compounds in biological systems. The interaction between TFP and these enzymes can lead to the formation of reactive metabolites that may exhibit biological activity. For instance, studies have shown that TFP can undergo oxidative dehalogenation via cytochrome P450-mediated reactions, producing tetrafluorobenzoquinone as a primary product .

Peptide Synthesis

TFP has been utilized in the preparation of radioiodinated derivatives of phenylalanine. These derivatives are vital for peptide synthesis and radiolabeling applications in molecular imaging . The incorporation of TFP into peptide structures allows for enhanced stability and bioactivity.

Case Studies and Research Findings

  • Synthesis and Biological Activity :
    A study highlighted the synthesis of a monoreactive form of TFP conjugated to HBED-CC (a chelator) for use in antibody labeling. The research demonstrated that the conjugation chemistry influenced the biological activity of the labeled antibodies significantly. Parameters such as pH and reaction time were optimized to enhance binding affinity to target proteins like the epidermal growth factor receptor (EGFR) .
  • Toxicological Studies :
    Toxicological assessments indicate that while TFP can cause skin irritation upon contact, it is generally considered safe when handled properly in laboratory settings. Its low toxicity profile makes it suitable for various applications in biochemical research .
  • Pharmaceutical Applications :
    TFP has been explored as an intermediate in the synthesis of novel therapeutic agents aimed at treating conditions such as inflammation and cancer. Its unique fluorinated structure contributes to the pharmacokinetic properties of these compounds .

Q & A

Q. How can researchers optimize the synthesis of activated esters using 2,3,5,6-tetrafluorophenol (TFP)?

Methodological Answer: TFP is widely used to prepare sulfonated esters (e.g., STP esters) for bioconjugation. Key steps include:

  • Carbodiimide-mediated coupling : React TFP with carboxylic acids using dicyclohexylcarbodiimide (DCC) or similar reagents in anhydrous organic solvents (e.g., THF, DMF) .
  • Enhanced yields : Addition of N-hydroxysulfosuccinimide (NHSS) to the reaction buffer improves esterification efficiency .
  • Purification : STP esters derived from TFP exhibit superior chromatographic separation compared to sulfosuccinimidyl esters, simplifying purification via reverse-phase chromatography .

Q. What physicochemical properties of TFP influence its reactivity in esterification reactions?

Methodological Answer:

  • pKa value : TFP’s pKa (~5.3) enhances its nucleophilicity under mildly acidic conditions, favoring ester formation .
  • Electron-withdrawing fluorine substituents : These groups stabilize the phenolate intermediate, increasing reactivity toward acylating agents like carboxylic acids .
  • Solubility : TFP derivatives (e.g., STP esters) are water-soluble, enabling reactions in aqueous buffers .

Q. How does TFP compare to N-hydroxysuccinimide (NHS) in generating hydrolytically stable esters?

Methodological Answer:

  • Stability : TFP esters exhibit longer half-lives (~2×) than NHS esters at pH 8, reducing premature hydrolysis during bioconjugation .
  • Aminolysis efficiency : TFP esters react efficiently with primary amines under physiological conditions, making them suitable for protein labeling .

Advanced Research Questions

Q. How can TFP be applied in regioselective dearomatization reactions for synthesizing fluorinated cyclohexadienes?

Methodological Answer:

  • Sigmatropic dearomatization : TFP reacts with electrophiles (e.g., piperidine) under optimized conditions to form cyclohexadiene derivatives via intermediate HF elimination. Key parameters include:
    • Temperature control (0–25°C) to minimize side reactions.
    • Yield optimization (e.g., 39% for cyclohexadiene 6) through sequential Michael addition and elimination steps .

Q. What role does TFP play in improving radiochemical yields for fluorine-18 labeling?

Methodological Answer:

  • Radiotracer synthesis : TFP esters of 6-fluoronicotinic acid are prepared via DCC-mediated coupling, achieving ~41% isolated yield for [18F]1.
  • Stability : The electron-deficient aromatic ring of TFP enhances resistance to hydrolysis during purification and labeling of single-domain antibodies .

Q. How can TFP-based esters enhance the design of PROTAC molecules?

Methodological Answer:

  • Capsule-based synthesis : TFP esters enable amine coupling without traditional coupling reagents (e.g., EDC/HATU), reducing immunogenicity risks.
  • Automation : Pre-loaded TFP ester capsules simplify PROTAC assembly, with silica-supported scavengers removing byproducts (e.g., tetrafluorophenol) .

Q. What strategies mitigate conflicting data on TFP ester stability in aqueous vs. organic solvents?

Methodological Answer:

  • Buffer selection : Use HEPES (pH 7–8) for aqueous reactions to balance stability and reactivity .
  • Organic solvent optimization : Anhydrous DMF or THF minimizes ester hydrolysis during synthesis .
  • Validation : Compare hydrolysis kinetics via HPLC or LC-MS under experimental conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,3,5,6-Tetrafluorophenol
Reactant of Route 2
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